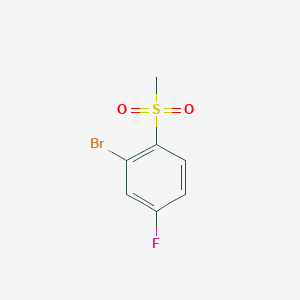

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSRQQAHADUCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682093 | |

| Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039744-23-4 | |

| Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: A Core Building Block for Modern Chemistry

An In-depth Technical Guide:

Introduction: A Molecule of Strategic Importance

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a potent electron-withdrawing methylsulfonyl group—provides a versatile platform for complex molecular engineering. The strategic placement of these groups allows for selective and orthogonal chemical transformations, making it an invaluable intermediate for constructing elaborate molecular architectures.[1]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and the activated aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The methylsulfonyl moiety not only profoundly influences the reactivity of the benzene ring but also often imparts desirable pharmacokinetic properties, such as enhanced solubility and metabolic stability, in final drug products.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal chemical entity.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a molecule are foundational to its application. The data presented below have been consolidated from various chemical suppliers and databases to provide a robust profile for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1039744-23-4 | [3][4] |

| Molecular Formula | C₇H₆BrFO₂S | [4][5] |

| Molecular Weight | 253.09 g/mol | [4][5] |

| Appearance | White to off-white solid | Generic Data |

| Melting Point | 103-107 °C (for the related isomer 1-bromo-4-(methylsulfonyl)benzene) | [6] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Acetone, Ethanol) | [6] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. While a specific spectrum for this exact isomer is not publicly available, the following table outlines the expected characteristic signals based on its structure and data from closely related analogues.

| Spectroscopy | Expected Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | δ ≈ 8.0-8.2 (dd, 1H, H ortho to -SO₂Me and -Br), δ ≈ 7.6-7.8 (ddd, 1H, H ortho to -F and meta to -SO₂Me), δ ≈ 7.3-7.5 (dd, 1H, H ortho to -F and meta to -Br), δ ≈ 3.2-3.4 (s, 3H, -SO₂CH₃). Couplings expected: JH-H ≈ 8-9 Hz, JH-F ≈ 5-9 Hz. |

| ¹³C NMR | δ ≈ 160-165 (d, JC-F ≈ 250-260 Hz, C-F), δ ≈ 135-145 (aromatic C-SO₂Me), δ ≈ 120-135 (multiple aromatic C-H signals with C-F coupling), δ ≈ 115-125 (d, JC-F ≈ 20-25 Hz, C ortho to C-F), δ ≈ 110-120 (C-Br), δ ≈ 44-46 (-SO₂CH₃). |

| ¹⁹F NMR | A single resonance expected in the typical aryl fluoride region (δ ≈ -105 to -115 ppm), likely appearing as a multiplet due to coupling with aromatic protons. |

| Mass Spec (EI) | M⁺ peak at m/z ≈ 252/254 (characteristic isotopic pattern for bromine). Key fragments would include loss of CH₃ (m/z 237/239) and SO₂Me (m/z 173/175). |

Synthesis and Manufacturing

The synthesis of this compound relies on established transformations in aromatic chemistry. The primary challenge lies in achieving the desired regiochemistry.

Retrosynthetic Approach

A logical retrosynthetic analysis points to 1-bromo-3-fluorobenzene as a plausible starting material. The key transformation is the introduction of the methylsulfonyl group at the C1 position. This is typically achieved via metallation followed by quenching with a sulfur electrophile and subsequent oxidation.

Caption: Retrosynthesis of the target compound.

Exemplary Synthesis Protocol: Directed Ortho-Metalation Pathway

This protocol is a representative method adapted from standard organic synthesis procedures for achieving ortho-functionalization of substituted aromatics.

Step 1: Lithiation and Sulfenylation

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours. Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the most acidic aromatic proton, which is ortho to the bromine atom due to inductive effects and coordination.

-

Add dimethyl disulfide (Me₂S₂) (1.2 eq) dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 2-bromo-4-fluoro-1-(methylthio)benzene by flash chromatography.

Step 2: Oxidation to the Sulfone

-

Dissolve the purified 2-bromo-4-fluoro-1-(methylthio)benzene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 eq) portion-wise. Causality: m-CPBA is a common, effective oxidizing agent that converts sulfides to sulfones. Using slightly more than two equivalents ensures complete oxidation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting solid can be purified by recrystallization to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2] This reaction is a cornerstone of modern pharmaceutical synthesis for creating biaryl structures.[7] The C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the more robust C-F bond, ensuring high selectivity.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Purge the vessel with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Causality: Heat is required to drive the catalytic cycle, particularly the reductive elimination step. The base is essential to activate the boronic acid for the transmetalation step.[8]

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product via flash column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The potent electron-withdrawing nature of the methylsulfonyl group strongly activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions. In this molecule, both the bromine (ortho) and fluorine (para) are activated. In SNAr reactions, fluoride is typically a much better leaving group than bromide.[9] Therefore, nucleophiles will preferentially attack the C4 position, displacing the fluoride ion. This regioselectivity provides a reliable method for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiols) para to the sulfonyl group.

Protocol: SₙAr with an Amine Nucleophile

-

In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Add the desired amine nucleophile (1.5-2.0 eq) and a non-nucleophilic base like K₂CO₃ or Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Causality: The base deprotonates the amine (if it's a primary or secondary amine) or neutralizes the H-F formed during the reaction, driving the reaction to completion.

-

Heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water to precipitate the product or prepare for extraction.

-

Extract with an organic solvent, wash the organic layers thoroughly with water and brine to remove the high-boiling solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

The structural motifs derived from this compound are prevalent in modern pharmaceuticals.

-

Scaffold Decoration: Its ability to undergo sequential, regioselective reactions makes it an ideal scaffold. A Suzuki coupling can be performed at the bromine position, followed by an SNAr reaction at the fluorine position, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.[10]

-

Bioisosteric Replacement: The methylsulfonyl group is often used as a bioisostere for other functional groups to improve metabolic stability and cell permeability.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aromatic core. The synthetic flexibility of this reagent allows for the precise placement of functionalities required for binding to the ATP pocket of kinases.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11] Operations should be conducted in a well-ventilated fume hood.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]

-

Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[6][12] Harmful if swallowed.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

-

Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[12][13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and predictable reactivity, governed by the interplay of its bromo, fluoro, and methylsulfonyl substituents, provides chemists with a reliable and versatile platform. The ability to selectively address its functional groups through robust and high-yielding reactions like Suzuki coupling and SNAr substitution solidifies its role as a cornerstone building block in the synthesis of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search Result. (n.d.). Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene.

- ChemicalBook. (2025). 2-Bromo-4-fluoro-1-[[(4-fluorophenyl)sulfonyl]methyl]benzene.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoro-1-[(methylsulfonyl)methyl]benzene.

- CymitQuimica. (n.d.). Benzene, 2-bromo-4-fluoro-1-methyl-.

- BLDpharm. (n.d.). 2-Bromo-1-fluoro-4-((methylsulfonyl)methyl)benzene.

- Wikipedia. (n.d.). Suzuki reaction.

- Fisher Scientific. (2013). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.

- Matrix Scientific. (n.d.). 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound.

- Synquest Labs. (n.d.). SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-4-fluorophenol.

- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BLDpharm. (n.d.). 2-Bromo-1-(methylsulfonyl)-4-(trifluoromethyl)benzene.

- ChemScene. (2025). Safety Data Sheet: Methyl 4-Bromo-2-(methylsulfonyl)benzoate.

- Sigma-Aldrich. (n.d.). This compound.

- lookchem. (n.d.). 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene.

- BLDpharm. (n.d.). 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene.

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Beilstein Journals. (n.d.). Supplementary Information.

- Chemistry LibreTexts. (2023). Other Aromatic Substitutions.

- ResearchGate. (n.d.). Nucleophilic substitution reaction of a series of the fluoro-benzene....

- Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.

- ChemicalBook. (n.d.). 2-Bromo-4-fluorotoluene(1422-53-3) 1H NMR spectrum.

- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines....

- RSC Publishing. (n.d.). Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes.... Journal of the Chemical Society, Perkin Transactions 1.

- ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene.

- PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development....

- Drug Discovery Chemistry. (2025). Conference Brochure.

Sources

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 1039744-23-4 [amp.chemicalbook.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 648904-84-1|4-Bromo-2-fluoro-1-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: Synthesis, Reactivity, and Applications

Introduction

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS No. 1039744-23-4) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique trifecta of reactive sites—a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic aromatic substitution, and an electron-withdrawing methylsulfonyl group—provides a versatile platform for the synthesis of complex molecular architectures.[1] The methylsulfonyl moiety not only modulates the electronic properties of the benzene ring, activating it for specific transformations, but can also enhance the solubility and metabolic profile of derivative compounds, making it a valuable scaffold in drug discovery.[1][4] This guide provides an in-depth analysis of the compound's properties, synthesis, core reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

The structural attributes of this compound dictate its physical properties and chemical behavior. A summary of its key characteristics is provided below.

| Property | Value | Source(s) |

| CAS Number | 1039744-23-4 | [5][6][7][8] |

| Molecular Formula | C₇H₆BrFO₂S | [1][9] |

| Molecular Weight | 253.1 g/mol | [9] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available at ≥96% | [5] |

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

-

¹H NMR: Proton NMR is expected to show distinct signals for the three aromatic protons, with coupling patterns (doublets, doublet of doublets) dictated by their positions relative to the bromine and fluorine atoms. A singlet corresponding to the three protons of the methylsulfonyl group will also be present.

-

¹³C NMR: Carbon NMR will reveal seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The carbon atoms attached to the highly electronegative fluorine, bromine, and sulfonyl groups will be significantly deshielded.

-

¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) in the fluorine NMR spectrum provides a definitive signature for the C-F bond.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a logical sequence of aromatic functionalization reactions. A plausible retrosynthetic analysis suggests a stepwise introduction of the three key substituents onto a benzene core.

Proposed Synthetic Pathway

A common and logical route begins with a readily available starting material like 4-fluorothioanisole. The causality behind this choice is the need to install the methylsulfonyl group, which is readily achieved by oxidation of a thioether, and to control the regiochemistry of the subsequent bromination.

Step 1: Oxidation. The thioether is oxidized to the sulfone. This step is crucial as the methylsulfonyl group is a powerful meta-director and a strong deactivator for electrophilic aromatic substitution. Performing this step before bromination is key to achieving the desired regiochemistry. Step 2: Electrophilic Bromination. The methylsulfonyl group directs the incoming electrophile (bromine) to the position meta to itself. Since the fluorine atom is an ortho, para-director, both substituents direct the bromine to the C2 position, leading to the desired product with high regioselectivity.

Reactivity and Strategic Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, enabling its use as a linchpin in convergent synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for forming C-C, C-N, and C-O bonds.[10][11][12]

A. Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron reagent.[12][13] The electron-deficient nature of the aromatic ring in this compound can facilitate the initial oxidative addition step, often leading to efficient coupling under standard conditions.[14]

B. Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, synthesizing aryl amines from aryl halides.[10][11][15] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is a key application for the title compound.[16][17] The choice of palladium catalyst, phosphine ligand, and base is critical and must be optimized for the specific amine coupling partner.[16]

Protocol: Representative Buchwald-Hartwig Amination

-

Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4-5 mol%).

-

Reagents: Add the desired amine (1.2 equiv) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the para-sulfonyl group.[18] In SNAr reactions, fluoride is an excellent leaving group, often superior to other halogens like bromide.[18][19] This reactivity allows for the selective introduction of nucleophiles (e.g., alkoxides, thiolates, amines) at the C4 position, leaving the C2-bromo position intact for subsequent cross-coupling.

Causality of Reactivity: The reaction proceeds via a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[19] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing sulfonyl group provides powerful resonance stabilization of the negative charge that develops in the ring during nucleophilic attack, lowering the activation energy for the reaction.

This orthogonal reactivity—cross-coupling at the bromine and SNAr at the fluorine—makes this compound a superb scaffold for building molecular complexity in a controlled, stepwise manner.

Applications in Research and Development

The structural motifs accessible from this building block are prevalent in several areas of applied chemistry.

-

Pharmaceuticals: Aryl sulfones and fluorinated aromatics are common features in modern pharmaceuticals.[20][21] The sulfone group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while fluorine substitution can enhance metabolic stability and binding affinity.[1][21] This building block provides a direct route to novel drug candidates.

-

Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and herbicides.[1][3][22] The specific arrangement of substituents can be tailored to generate molecules with high efficacy and target specificity.

-

Materials Science: Substituted biaryl and arylamine structures derived from this compound are core components of organic light-emitting diodes (OLEDs), organic semiconductors, and specialty polymers.[1][22]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23][24][25] Avoid contact with skin and eyes.[23] Wash hands thoroughly after handling.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[23][26]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[23][24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[23][24][26]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23][24][25]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[23][26]

-

This compound is classified as causing skin and serious eye irritation and may cause respiratory irritation.[23][24] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is a strategically designed building block that offers chemists a powerful tool for molecular construction. Its well-differentiated reactive sites enable a suite of high-yield, selective transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The insights into its synthesis, reactivity, and handling provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile intermediate in their pursuit of novel and functional molecules.

References

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]

- 5. 2abiotech.net [2abiotech.net]

- 6. combi-blocks.com [combi-blocks.com]

- 7. This compound CAS#: 1039744-23-4 [m.chemicalbook.com]

- 8. This compound | 1039744-23-4 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies in potential organo-fluorine antibacterial agents. Part 1: Synthesis and antibacterial activity of some fluorinated arylsulfonylthiosemicarbazides and Arylsulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]

- 22. adpharmachem.com [adpharmachem.com]

- 23. synquestlabs.com [synquestlabs.com]

- 24. aksci.com [aksci.com]

- 25. fishersci.com [fishersci.com]

- 26. chemscene.com [chemscene.com]

Molecular structure of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical behavior of this compound. As a substituted aromatic compound, its unique combination of a bromine atom, a fluorine atom, and a methylsulfonyl group imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] This document delves into its structural characterization via spectroscopic methods, plausible synthetic pathways, and its electronic properties, offering field-proven insights for its application in research and development.

Molecular Identity and Physicochemical Properties

This compound is an organic compound built upon a benzene scaffold.[1] The systematic substitution pattern—a methylsulfonyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 4—creates a distinct electronic and steric environment on the aromatic ring. This arrangement is crucial for its reactivity and utility as a chemical building block.

Chemical Structure

The core structure consists of a benzene ring where the substituents are arranged as follows:

-

Position 1: A methylsulfonyl group (-SO₂CH₃)

-

Position 2: A bromine atom (-Br)

-

Position 4: A fluorine atom (-F)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from established methods for oxidizing aryl thioethers to aryl sulfones. [3]

-

Bromination of 4-Fluorothioanisole:

-

Dissolve 4-fluorothioanisole (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with aqueous sodium thiosulfate solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-fluoro-1-(methylthio)benzene.

-

-

Oxidation to the Sulfone:

-

To a solution of the crude thioether from the previous step in acetic acid, add a catalytic amount of sodium tungstate (Na₂WO₄). [3] * Heat the mixture to approximately 70-80°C.

-

Add 30% hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents) dropwise over 1 hour. Causality: The use of a catalyst like sodium tungstate allows for a more controlled and efficient oxidation compared to using an excess of a harsher oxidizing agent, minimizing side reactions. [3] * After the addition is complete, maintain the temperature and stir for an additional 2-3 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the final product, this compound.

-

Chemical Reactivity

The molecule's reactivity is a product of its three key functional groups:

-

Methylsulfonyl Group: This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it.

-

Bromine Atom: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds. [1]* Fluorine Atom: While also a site for potential SₙAr reactions, displacement of fluorine is generally more difficult than bromine under these conditions. Its strong electronegativity further influences the ring's electronic properties.

In-Depth Structural and Spectroscopic Analysis

Characterization of this compound relies on a combination of spectroscopic techniques. The predicted data below are based on established principles of spectroscopy and analysis of structurally similar compounds. [4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |

| ¹H | ~3.2 - 3.4 | singlet (s) | N/A | -SO₂CH₃ : The three equivalent protons on the methyl group are deshielded by the adjacent sulfonyl group. |

| ~7.5 - 7.7 | doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 | H at C5 : Coupled to the adjacent proton (H6) and the fluorine atom at C4. | |

| ~7.8 - 8.0 | doublet of doublets (dd) | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | H at C3 : Coupled to the fluorine atom at C4 and the meta proton (H5). | |

| ~8.1 - 8.3 | doublet (d) | J(H-H) ≈ 8.5 | H at C6 : Coupled to the adjacent proton (H5). Deshielded due to being ortho to the -SO₂CH₃ group. | |

| ¹³C | ~45 | quartet (q) | ¹J(C-H) ≈ 140 | -SO₂CH₃ : Carbon of the methyl group. |

| ~118 | doublet (d) | ¹J(C-F) ≈ 255 | C4-F : Large one-bond C-F coupling is characteristic. | |

| ~120-135 | Multiple signals | Various C-F and C-H couplings | Aromatic carbons, with shifts influenced by the substituents. | |

| ¹⁹F | ~ -105 to -115 | triplet of doublets (td) | J(F-H) ≈ 8.0, J(F-H) ≈ 4.5 | C4-F : Coupled to the two ortho protons (H3, H5). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [7]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1350-1300 & 1160-1120 | Asymmetric & Symmetric S=O Stretch | Sulfone (-SO₂-) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-F Stretch | Aryl-Fluoride |

| 700-550 | C-Br Stretch | Aryl-Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): Expect a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 252 and 254.

-

Fragmentation: Common fragmentation patterns would include the loss of the methyl group (-CH₃), the sulfonyl group (-SO₂), or the bromine atom (-Br).

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly sought-after scaffold in medicinal chemistry. The methylsulfonyl group is a well-known bioisostere for other functional groups and can improve pharmacokinetic properties like solubility and metabolic stability.

-

Scaffold for Kinase Inhibitors: The substituted phenylsulfone motif is present in numerous small molecule kinase inhibitors, where the sulfone oxygen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.

-

Intermediate for Complex Syntheses: The bromine atom provides a reactive site for introducing further complexity via cross-coupling reactions, allowing for the construction of diverse compound libraries for high-throughput screening. [1]This is a fundamental strategy in modern drug discovery. [8]* Building Block for Novel Heterocycles: It can serve as a starting material for the synthesis of complex heterocyclic systems, which are privileged structures in many approved drugs. [9]

Conclusion

This compound is a specialized chemical intermediate whose value lies in the precise arrangement of its functional groups. The electron-withdrawing sulfone, the synthetically versatile bromine, and the modulating fluorine atom create a platform for complex molecular design. A thorough understanding of its spectroscopic signature, synthetic accessibility, and inherent reactivity is essential for leveraging its full potential in the fields of pharmaceutical development, agrochemical synthesis, and materials science.

References

- Vertex AI Search Result. "Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene". Google Cloud.

- ChemicalBook. "2-Bromo-4-fluoro-1-[(methylsulfonyl)methyl]benzene | 1824268-60-1". ChemicalBook.

- BLDpharm. "1862646-88-5|2-Bromo-1-fluoro-4-((methylsulfonyl)methyl)benzene". BLDpharm.

- PrepChem. "Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid". PrepChem.com.

- CymitQuimica. "Benzene, 2-bromo-4-fluoro-1-methyl-". CymitQuimica.

- BLDpharm. "1820703-37-4|2-Bromo-1-(methylsulfonyl)-4-(trifluoromethyl)benzene". BLDpharm.

- BenchChem. "Application Notes and Protocols for the Spectroscopic Analysis of Sulisobenzone". BenchChem.

- The Royal Society of Chemistry. "Supporting Information for - The Royal Society of Chemistry". The Royal Society of Chemistry.

- LookChem. "Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene". LookChem.

- BLDpharm. "648904-84-1|4-Bromo-2-fluoro-1-(methylsulfonyl)benzene". BLDpharm.

- Google Patents. "WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds".

- National Center for Biotechnology Information. "Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene - PMC". NIH.

- Beilstein Journals.

- ChemicalBook. "2-Bromo-4-fluorotoluene(1422-53-3) 1H NMR spectrum". ChemicalBook.

- National Center for Biotechnology Information. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC". PubMed Central.

- Drug Discovery Chemistry. "APRIL 14 - 17, 2025 - Drug Discovery Chemistry". Drug Discovery Chemistry.

- National Center for Biotechnology Information. "Multiscale Spectral Analysis on Lysozyme Aqueous Solutions in the Presence of PolyEthyleneGlycol - PMC". PubMed Central.

- ResearchGate. "(PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide".

Sources

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene | lookchem [lookchem.com]

- 3. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 2-Bromo-4-fluorotoluene(1422-53-3) 1H NMR spectrum [chemicalbook.com]

- 7. Multiscale Spectral Analysis on Lysozyme Aqueous Solutions in the Presence of PolyEthyleneGlycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile chemical intermediate, 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated and sulfonyl-containing benzene derivatives are particularly valuable building blocks due to their predictable reactivity and their ability to modulate the physicochemical properties of larger molecules. This compound is a prime example of such a scaffold, offering a unique combination of reactive handles that make it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in drug discovery. The strategic positioning of a bromine atom, a fluorine atom, and a methylsulfonyl group on the benzene ring imparts a distinct reactivity profile, allowing for selective transformations at different positions. The bromine atom, for instance, is amenable to a wide range of cross-coupling reactions, while the fluorine atom and the electron-withdrawing methylsulfonyl group influence the molecule's electronic properties and potential biological interactions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1039744-23-4 | [2] |

| Molecular Formula | C₇H₆BrFO₂S | [3] |

| Molecular Weight | 253.09 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 88-92 °C | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the sequential introduction of the bromo, fluoro, and methylsulfonyl functionalities onto a benzene ring. A common strategy involves the electrophilic bromination of a fluorinated precursor, followed by the introduction of the methylsulfonyl group.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the commercially available 4-fluoro-1-thiocyanatobenzene. This starting material is then subjected to oxidation to form the corresponding sulfonyl chloride, which is subsequently reduced and methylated to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a generalized, multi-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 4-Fluorobenzenesulfonyl chloride

-

In a well-ventilated fume hood, dissolve 4-fluoro-1-thiocyanatobenzene in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the solution while maintaining the temperature below 10 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction with a saturated solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluorobenzenesulfonyl chloride.

Step 2: Synthesis of Sodium 4-fluorobenzenesulfinate

-

To a solution of 4-fluorobenzenesulfonyl chloride in water, add sodium sulfite and sodium bicarbonate.

-

Heat the mixture with stirring until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated sodium 4-fluorobenzenesulfinate by filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 3: Synthesis of 4-Fluoro-1-(methylsulfonyl)benzene

-

Suspend sodium 4-fluorobenzenesulfinate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add methyl iodide and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-(methylsulfonyl)benzene.

Step 4: Synthesis of this compound

-

Dissolve 4-fluoro-1-(methylsulfonyl)benzene in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine in the same solvent at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by GC-MS or TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct aromatic signals and a singlet for the methyl group.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and bromine substituents.

-

Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three protons of the methylsulfonyl group will be observed in the upfield region (typically δ 3.0-3.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Methyl Carbon (-SO₂CH₃): A single peak for the methyl carbon will be present in the upfield region (δ 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

S=O Stretching: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfonyl group will be observed in the regions of approximately 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch will be present in the region of 1000-1100 cm⁻¹.

-

C-Br Stretching: A weaker absorption band for the C-Br stretch will be observed in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.09 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the methylsulfonyl group, or sulfur dioxide.

Reactivity and Synthetic Applications

The unique arrangement of substituents in this compound makes it a versatile intermediate for a variety of chemical transformations.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position, enabling the construction of complex molecular scaffolds.[4] This is particularly valuable in the synthesis of kinase inhibitors, where diverse aromatic substituents are often required to achieve high potency and selectivity.[5][6]

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution

While less reactive than the bromine, the fluorine atom can undergo nucleophilic aromatic substitution under certain conditions, particularly when activated by the strongly electron-withdrawing methylsulfonyl group. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates at the 4-position.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can improve solubility and act as a hydrogen bond acceptor.

This compound and its derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents, including:

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature substituted aromatic rings.[7][8] The ability to functionalize the 2-position of this compound via cross-coupling reactions makes it a key building block for creating libraries of potential kinase inhibitors for cancer and inflammatory diseases.[5][6][9]

-

Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules with specific biological activities.[4] The unique substitution pattern of this compound makes it a useful starting material in agrochemical research.[10]

-

Other Bioactive Molecules: The versatility of this intermediate allows for its incorporation into a wide range of other biologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. For sulfonyl-containing aromatic compounds, incineration is often the preferred method of disposal.[11]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of selective chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists seeking to leverage this powerful intermediate in the development of novel therapeutic agents and other advanced materials.

References

Sources

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 11. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene.

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive overview and detailed procedural analysis for the synthesis of this compound, a key building block in modern medicinal and agrochemical research. The document outlines a robust and efficient three-step synthetic pathway, commencing from the readily available starting material, 4-fluoroaniline. Each synthetic step—electrophilic bromination, a Sandmeyer-type thiomethylation, and subsequent oxidation—is meticulously detailed, emphasizing the underlying chemical principles, causality behind experimental choices, and self-validating protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable intermediate.

Introduction: Strategic Importance and Synthetic Overview

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a fluorine atom, and a methylsulfonyl group. This specific arrangement makes it a highly versatile intermediate in organic synthesis, particularly for introducing the 2-bromo-4-fluorophenylsulfonyl moiety into more complex molecules. The strong electron-withdrawing nature of the methylsulfonyl group, combined with the specific placement of the halogens, provides distinct electronic and steric properties that are leveraged in the design of novel bioactive compounds.[1]

The synthetic strategy detailed herein is designed for efficiency, scalability, and high purity of the final product. It follows a logical progression that builds molecular complexity through well-established and reliable chemical transformations.

The overall synthetic workflow is as follows:

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the compound 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS Number: 1039744-23-4). As a Senior Application Scientist, this document synthesizes available data with foundational chemical principles to offer practical insights for its application in research and development.

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of drug discovery and organic synthesis, a thorough understanding of a compound's physical properties is paramount. Properties such as melting and boiling points are not merely identification tags; they are critical indicators of purity, stability, and intermolecular forces. For a complex molecule like this compound, which possesses a unique combination of a halogenated aromatic ring and a sulfonyl group, these characteristics dictate its behavior in various experimental and physiological environments. The interplay of the bromine and fluorine atoms with the electron-withdrawing methylsulfonyl group on the benzene ring creates a specific molecular architecture that influences its crystalline structure and phase transition temperatures.

Core Physical Properties of this compound

The available data for the physical properties of this compound is a combination of experimental and computationally predicted values. This is common for specialized reagents where extensive physical characterization may not be widely published.

| Property | Value | Data Type | Source |

| Melting Point | 110 - 130 °C | Experimental | Combi-Blocks SDS[1] |

| Boiling Point | 349.1 ± 42.0 °C | Predicted | ChemicalBook[2] |

| Molecular Formula | C₇H₆BrFO₂S | - | - |

| Molecular Weight | 253.09 g/mol | - | - |

Analysis of Physicochemical Data

The experimentally determined melting point range of 110 - 130 °C suggests that this compound is a solid at room temperature. A melting point range, rather than a sharp point, can be indicative of the presence of impurities or polymorphic forms of the crystalline solid.

The boiling point is a predicted value, likely generated through Quantitative Structure-Property Relationship (QSPR) modeling or other computational methods. These predictive models use the chemical structure of a molecule to estimate its physical properties. While highly valuable in the absence of experimental data, it is crucial to acknowledge the associated margin of error (± 42.0 °C in this case).

Experimental Determination of Physical Properties

To ensure the scientific integrity of research, experimental verification of physical properties is often necessary. The following are standard protocols for determining the melting and boiling points of an organic solid.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound has a high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method to avoid decomposition at high temperatures.

Computational Prediction of Physical Properties

In modern chemical research, computational tools play a vital role in predicting the properties of novel molecules. Machine learning and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are at the forefront of this in-silico approach. These models are trained on large datasets of known compounds and their experimentally determined properties. By analyzing the structural features of a new molecule, these models can predict its properties with increasing accuracy.

The predicted boiling point of this compound is a product of such a computational model. These predictions are invaluable for estimating the thermal stability and potential applications of a compound before it is synthesized or experimentally characterized.

Conclusion

This technical guide provides the currently available physical property data for this compound, contextualized with the scientific principles of their determination and prediction. The experimental melting point of 110-130 °C and the predicted boiling point of 349.1 ± 42.0 °C offer a foundational understanding of this compound's physical state and thermal behavior. For researchers and drug development professionals, this information is critical for designing synthetic routes, purification strategies, and formulation studies. It is recommended that for applications requiring high precision, the predicted boiling point be experimentally verified.

References

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in reaction design, purification, crystallization, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for researchers to predict, determine, and apply its solubility characteristics. By integrating a deep analysis of the molecule's structural features with fundamental thermodynamic principles, we offer a predictive solubility profile. Furthermore, this document provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring that researchers can generate reliable and reproducible data. This guide is designed to empower scientists with the foundational knowledge and practical methodologies required to confidently handle and utilize this compound in their work.

Part 1: Molecular Analysis and the Foundations of Solubility

Introducing this compound

The subject of this guide is the compound this compound, with the CAS Number 1039744-23-4. Its utility in the synthesis of more complex molecules hinges on its reactivity and its ability to be dissolved in appropriate solvents. The molecular structure is key to understanding its physical and chemical properties.

Caption: Structure of this compound.

The molecule possesses three key functional regions that dictate its polarity and intermolecular interactions:

-

The Aromatic Ring: A nonpolar, planar structure.

-

Halogen Substituents (Br and F): These electronegative atoms create localized dipoles.

-

The Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group capable of acting as a strong hydrogen bond acceptor. It is often specifically incorporated into drug candidates to enhance solubility.[1]

The Guiding Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The principle "like dissolves like" summarizes this relationship: substances with similar intermolecular forces tend to be soluble in one another.[2]

-

Polar Solvents (e.g., water, ethanol, DMSO) have large dipole moments and/or can form hydrogen bonds. They effectively dissolve polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces) and readily dissolve nonpolar solutes.

Thermodynamic Considerations

For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) for the process must be negative.[3] This is determined by the enthalpy (ΔH) and entropy (ΔS) of solution: ΔG = ΔH - TΔS .

-

Enthalpy (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] If the new interactions are stronger than the ones broken, the process is exothermic (negative ΔH) and energetically favorable.

-

Entropy (ΔS): This is the change in disorder. Dissolving a solid in a liquid typically leads to a large increase in entropy (positive ΔS), which favors the dissolution process.[3]

Part 2: Predictive Solubility Profile

Based on its molecular structure, we can predict the solubility behavior of this compound across different solvent classes. The dominant feature is the highly polar methylsulfonyl group, which suggests the molecule as a whole is polar.

Sources

A Technical Guide to the Purity and Specifications of Commercial 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

Introduction: The Role of a Key Intermediate in Modern Drug Discovery

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS No. 1039744-23-4) is a halogenated aromatic sulfone that has emerged as a critical building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methylsulfonyl group which can act as a hydrogen bond acceptor, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The sulfone moiety, in particular, is a common feature in many bioactive molecules due to its chemical stability and ability to engage in specific biological interactions.[3]

Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity and quality of commercial this compound are of paramount importance. The presence of even minor impurities, such as isomers, starting materials, or synthesis by-products, can have profound implications for the yield, purity, and safety profile of the final drug substance. This guide provides an in-depth technical overview of the typical specifications, analytical methodologies for purity assessment, and common impurity profiles associated with this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Specifications

A thorough understanding of the compound's fundamental properties is the first step in establishing a robust quality control framework.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1039744-23-4 | [1] |

| Molecular Formula | C₇H₆BrFO₂S | |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | White to off-white solid or powder | Inferred from typical fine chemicals |

| Purity (Typical) | ≥96% to ≥98% |

Typical Commercial Specifications

Commercial lots of this compound intended for pharmaceutical development are typically supplied with a Certificate of Analysis (CoA) detailing the results of quality control testing. While specifications can vary between suppliers, a representative set of criteria is outlined below.

| Parameter | Specification | Typical Method | Rationale |

| Appearance | White to off-white solid | Visual | Provides a basic check for gross contamination or degradation. |

| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS | Confirms the molecular structure is correct and not an isomer. |

| Assay (Purity) | ≥ 98.0% (by area) | HPLC or GC | Quantifies the main component, ensuring its suitability for synthesis. |

| Individual Impurity | ≤ 0.5% (by area) | HPLC or GC | Controls specific known and unknown impurities that could affect downstream chemistry or final API quality. |

| Total Impurities | ≤ 1.5% (by area) | HPLC or GC | Limits the overall level of extraneous material in the starting material. |

| Residual Solvents | Per ICH Q3C limits | GC-HS | Ensures that solvents used in manufacturing are removed to levels considered safe. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with certain reactions, such as organometallic coupling. |

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential to fully characterize the purity and impurity profile of this compound. The choice of methodology is driven by the need to confirm identity, quantify the main component, and detect a wide range of potential impurities.

Quality Control Workflow

The logical flow of analysis ensures that a comprehensive quality assessment is performed on each commercial batch. This workflow serves as a self-validating system, where identity is first confirmed before purity and impurity levels are quantified.

Sources

A Technical Guide to the Safe Handling of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. As a specialized chemical intermediate, understanding its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Compound Identification and Overview

This compound is a substituted aromatic compound utilized primarily in organic synthesis. Its distinct structural arrangement, featuring bromine, fluorine, and a methylsulfonyl group on a benzene ring, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

-

IUPAC Name: 1-bromo-4-fluoro-2-methylsulfonylbenzene[1]

-

Molecular Formula: C₇H₆BrFO₂S[1]

-

Molecular Weight: 253.09 g/mol [1]

Hazard Assessment and GHS Classification

While comprehensive toxicological data for this compound is not fully available, a precautionary approach based on its chemical structure and data from analogous compounds is essential. The functional groups present suggest potential for irritation and toxicity. Therefore, it should be handled as a hazardous substance.

Based on data from structurally similar compounds, the following GHS hazard classifications should be assumed as a minimum precaution:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]

Hazard Statements (H-phrases): H302, H315, H319, H335 Signal Word: Warning

Physicochemical Properties

Specific physical properties for this exact compound are not extensively documented. The data in the table below is derived from a structurally related compound and should be used as a general guideline.

| Property | Value | Source Analogue Rationale |

| Appearance | Colorless Liquid (Expected) | Based on similar simple substituted benzene compounds.[8] |

| Boiling Point | 154 - 155 °C (309 - 311 °F) | Data from a flammable liquid analogue; indicates low volatility at room temperature but requires care upon heating. |

| Density | 1.607 g/cm³ at 25 °C (77 °F) | Data from a flammable liquid analogue; indicates it is significantly denser than water. |

| Water Solubility | Low (Expected) | Aromatic compounds with halogen and sulfonyl groups typically have poor water solubility.[9] |

Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: prevent the chemical from coming into contact with the body.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[6]

-

Safety Stations: A calibrated eyewash station and an accessible safety shower must be located in the immediate vicinity of the handling area.[5][11][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5][12] A face shield should be worn over goggles during procedures with a high risk of splashing.[10]

-

Skin and Body Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile, and inspect them for tears or holes before use.[10] For prolonged contact or handling larger quantities, consider double-gloving or using thicker gloves.[10] Contaminated gloves must be disposed of properly.[13]

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[10]

-

Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory area.[10]

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][10]

Protocols for Safe Handling and Storage

Adherence to strict protocols minimizes the risk of exposure and chemical incidents.

Handling Protocol

-

Pre-Handling Assessment: Before starting work, review this guide and the available Safety Data Sheets (SDS) for any related compounds. Ensure the fume hood is operational and all required PPE is available.

-

Chemical Transfer: Use only glass or other compatible containers. When transferring, ground the container and receiving equipment to prevent static discharge, especially if analogues are known to be flammable.[12]

-

Housekeeping: Avoid accumulation of the chemical on surfaces. Clean the work area thoroughly after each procedure. Do not eat, drink, or smoke in the handling area.[5][11]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[6]

Storage Protocol

-

Container: Keep the container tightly closed to prevent moisture absorption and vapor release.[5][11]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][11] Storage in a refrigerator at 2-8°C may be recommended.[5][13]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines.[11][12]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[12]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

-

General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety guide.[6]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for emergency medical services.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][6][12]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][6] Remove contact lenses if present and easy to do.[12] An ophthalmologist should be consulted.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and seek immediate medical attention.[5]

Spill Containment and Cleanup

The appropriate response to a spill depends on its size and location.

Spill Cleanup Protocol (for small, contained spills):

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear full PPE as described in Section 4.

-

Prevent the spill from entering drains or waterways.[6]

-

Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[5]

-

Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[5][13]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][13]

-

Hazards: Upon heating, containers may explode.[12] Vapors may form explosive mixtures with air, and intense warming can make vapor/air mixtures explosive.[12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12][13]

Stability and Reactivity Profile

-